

PF-06422913 dosing administration animal studies

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Compound Focus: PF-06422913

CAS No.: 1539296-46-2

Cat. No.: S539171

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Methodological Context from Search Results

Although details on **PF-06422913** are absent, the search results provide relevant information on Pfizer's early-stage oncology research and standard pharmacokinetic (PK) study protocols.

- **Pfizer's Preclinical Research Context:** A 2011 press release from Pfizer Oncology shows that the company was actively developing early-stage compounds, with naming conventions similar to **PF-06422913** (e.g., PF-04449913, PF-04691502) [1]. This indicates that **PF-06422913** was likely a candidate from Pfizer's research pipeline, but specific study data was not included in the results.
- **Standard Murine PK Study Protocol:** A detailed protocol describes a serial bleeding method for mouse pharmacokinetic studies that is highly relevant for profiling a compound like **PF-06422913** [2]. This method is designed to obtain a complete PK profile from a single animal, reducing variability and animal usage.

Proposed Framework for Application Notes

Based on the standard methodologies identified, here is a framework you can use to structure your application notes once the specific data for **PF-06422913** is located.

You can structure experimental data following the parameters in the table below.

Parameter	Typical Measurements	Common Units
Administered Dose	High, medium, low doses	mg/kg
Route	Intravenous (IV), oral (PO), intraperitoneal (IP)	-
Dosing Volume	Standardized volume based on animal body weight	mL/kg
Formulation	Vehicle used (e.g., saline, cremophor/ethanol, HPMC) [2]	-
Blood Collection Timepoints	Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose [2] [3]	hours/minutes
PK Parameters	C _{max} , T _{max} , AUC, half-life (t _{1/2}), clearance (CL), volume of distribution (V _d) [2] [4]	Varies by parameter

The experimental workflow for these studies typically follows a standardized path, which can be visualized in the diagram below.

Detailed Protocol for Key Experiments

Should your research involve pharmacokinetic profiling, the following methodology, adapted from an established murine PK protocol, can be detailed in your notes [2].

- **Drug Formulation:**

- Prepare the compound on the day of the experiment. The formulation depends on the compound's properties. Examples from other studies include dissolving in a vehicle like 0.5% hydroxypropyl methylcellulose (HPMC) or Cremophor EL/ethanol/saline [2].
- Sonicate or vortex the solution to achieve a homogeneous working suspension.

- **Animal Preparation:**

- Use mice (e.g., 8-12 weeks old) housed in a controlled environment.
- Weigh mice and randomize them into study groups. Calculate the drug injection volume based on individual body weight.

- **Drug Administration:**

- **Oral Gavage (PO):** Administer using a reusable animal feeding needle.
- **Intravenous (IV) Injection:** Expose the mouse to a red lamp to dilate the tail veins. Place the mouse in a tail vein injection platform and administer the drug as an IV bolus. Precise dosing at the scheduled time is critical.
- **Serial Blood Collection:**
 - Collect blood samples (e.g., 30 μ L per time point) from the same mouse at predetermined intervals.
 - **5, 10, 15 minutes:** Collect from the submandibular vein (cheek bleed) using a lancet.
 - **30, 60 minutes:** Anesthetize the mouse with isoflurane. Collect blood from the retro-orbital venous plexus using a heparinized capillary tube.
 - **120 minutes (terminal):** Collect blood via cardiac puncture using a syringe and needle.
 - Transfer blood to pre-labeled microcentrifuge tubes containing an appropriate anticoagulant (e.g., heparin).
- **Plasma and Sample Analysis:**
 - Centrifuge blood samples to separate plasma.
 - Analyze plasma concentrations of the compound using a sensitive bioanalytical method such as LC-MS/MS [3].
- **Pharmacokinetic Analysis:**
 - Use software like WinNonlin or GraphPad Prism to calculate standard PK parameters from the plasma concentration-time data, including AUC, C_{max}, T_{max}, half-life, clearance, and volume of distribution [2].

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References

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